4-Ethyl-3-hydroxybenzoic acid

Übersicht

Beschreibung

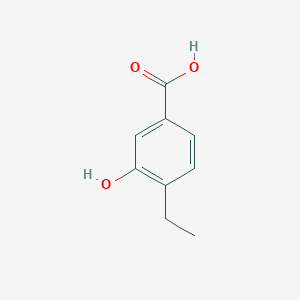

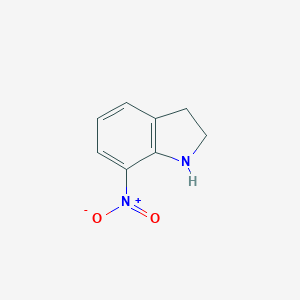

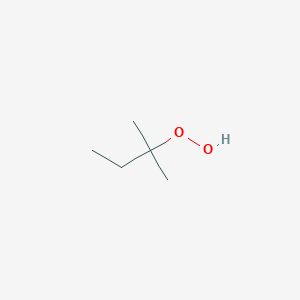

4-Ethyl-3-hydroxybenzoic acid is a chemical compound with the molecular formula C9H10O3 . It is a derivative of hydroxybenzoic acid, which is a phenolic derivative of benzoic acid . The compound has a molecular weight of 166.17 g/mol .

Molecular Structure Analysis

The molecular structure of 4-Ethyl-3-hydroxybenzoic acid consists of a benzene ring substituted with a hydroxyl group and an ethyl group . The InChI string representation of the molecule isInChI=1S/C9H10O3/c1-2-6-3-4-7 (9 (11)12)5-8 (6)10/h3-5,10H,2H2,1H3, (H,11,12) . Chemical Reactions Analysis

4-Ethyl-3-hydroxybenzoic acid, like other hydroxybenzoic acids, may undergo various chemical reactions. For instance, 4-Hydroxybenzoic acid derivatives have been shown to exhibit various functional biological properties, including antibacterial, anticancer, antidiabetic, antiaging, antiviral, and anti-inflammatory activities .Wissenschaftliche Forschungsanwendungen

Biotechnological Production

4-Ethyl-3-hydroxybenzoic acid can serve as a platform chemical for biotechnological applications. It’s a derivative of 4-Hydroxybenzoic acid (4-HBA), which is used in the biosynthesis of high-value bioproducts. These bioproducts have applications in food, cosmetics, pharmacy, and fungicides .

Synthesis of High-Performance Polymers

This compound is a key intermediate in the manufacturing of high-performance liquid crystal polymers (LCPs). These polymers have a wide range of applications in the thermoplastic industry , where they are valued for their excellent mechanical properties and resistance to high temperatures .

Microbial Pathway Engineering

In the field of synthetic biology, 4-Ethyl-3-hydroxybenzoic acid can be produced through engineered microbial pathways. This process is environmentally friendly and can be a sustainable alternative to petroleum-derived chemicals, which are typically produced under harsh conditions .

Cosmetic and Pharmaceutical Preservatives

The compound is closely related to 4-HBA, which is used for the synthesis of parabens such as ethyl and methyl 4-hydroxybenzoate. These parabens serve as preservatives in cosmetics and pharmaceuticals , extending the shelf life of products .

Food Industry Applications

As a derivative of 4-HBA, 4-Ethyl-3-hydroxybenzoic acid may find applications as a preservative in the food and beverage industry . It can help in maintaining the quality and safety of food products by preventing microbial growth .

Advanced Material Synthesis

This compound can be used as a monomer for the synthesis of Vectran fibers . These fibers are known for their high strength and are used in various applications, including aerospace and military .

Allelopathic Studies

In agricultural research, derivatives of hydroxybenzoic acids are studied for their allelopathic effects. They can inhibit seed germination and root growth, which is significant in understanding plant competition and crop protection strategies .

Antioxidant Properties

4-Ethyl-3-hydroxybenzoic acid may exhibit antioxidant properties, which are valuable in the development of anti-aging products for the cosmetic industry and in the stabilization of food products .

Safety and Hazards

Safety data sheets suggest that exposure to 4-Ethyl-3-hydroxybenzoic acid should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of exposure, appropriate safety measures such as wearing protective equipment and ensuring adequate ventilation are advised .

Wirkmechanismus

Target of Action

4-Ethyl-3-hydroxybenzoic acid, also known as Ethyl hydroxybenzoate, is a derivative of hydroxybenzoic acid . It’s known that hydroxybenzoic acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Mode of Action

It’s known that hydroxybenzoic acids, including 4-ethyl-3-hydroxybenzoic acid, may act as weak estrogenic endocrine disruptors .

Biochemical Pathways

It’s known that 4-hydroxybenzoic acid, a related compound, is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .

Pharmacokinetics

It’s known that short-chain parabens, which include ethyl paraben, are rapidly hydrolyzed in the body, resulting in the formation of 4-hydroxybenzoic acid and the respective alcohols .

Result of Action

It’s known that hydroxybenzoic acids have numerous health benefits, such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Action Environment

It’s known that hydroxybenzoic acids are widely distributed in various environments due to their extensive use in food, pharmaceutical, and cosmetic industries .

Eigenschaften

IUPAC Name |

4-ethyl-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMANCODDGUNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615231 | |

| Record name | 4-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100523-85-1 | |

| Record name | 4-Ethyl-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)